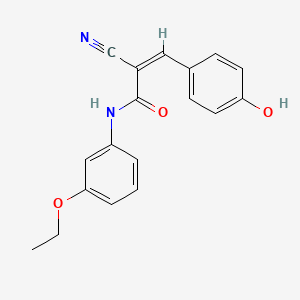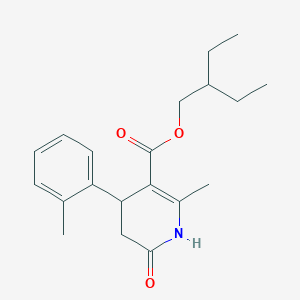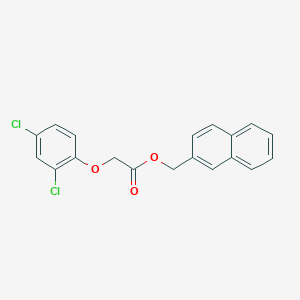![molecular formula C14H15ClN4O4S B4580806 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide
Übersicht
Beschreibung
Hydrazide compounds and their derivatives, particularly those incorporating sulfonyl and methoxybenzylidene groups, are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications in various domains. These compounds often serve as key intermediates in the synthesis of more complex molecular structures, exhibiting a wide range of chemical and physical properties relevant to drug development, catalysis, and material engineering.
Synthesis Analysis
The synthesis of hydrazide derivatives typically involves the reaction of hydrazides with various aldehydes or ketones in the presence of catalysts or under specific conditions to form Schiff bases or other related structures. For instance, Amr et al. (2016) discuss the synthesis of a closely related compound through a condensation reaction, highlighting the importance of choosing appropriate starting materials and conditions to achieve the desired product with high specificity and yield (Amr, S. F. Mohamed, M. Al-Omar, & H. Ghabbour, 2016).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives is often characterized using single-crystal X-ray diffraction (SCXRD), which provides detailed information about the molecular and crystallographic parameters, including bond lengths, angles, and conformation. Such studies enable the understanding of the stereochemical aspects that are crucial for the compound's reactivity and biological activity. The work by Zhu and Qiu (2011) on Schiff bases demonstrates how SCXRD can be used to elucidate the structure of complex organic compounds (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
Hydrazide derivatives undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, allowing for the synthesis of a wide range of heterocyclic compounds. These reactions are influenced by the presence of functional groups, such as sulfonyl or methoxy groups, which can dictate the reactivity and the type of products formed. For example, the work by Bekircan et al. (2015) illustrates the versatility of hydrazide derivatives in generating novel heterocyclic compounds through cyclization and other transformations (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has highlighted the synthesis of sulfonamide derivatives showing significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. For instance, Mohamed (2007) synthesized pyridazinyl sulfonamide derivatives evaluated for their antibacterial activity, demonstrating the potential of similar compounds in treating bacterial infections (Mohamed, 2007).
Enzyme Inhibition
Compounds structurally related to the one have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These enzyme inhibitors are important for developing treatments for conditions like glaucoma and Alzheimer's disease. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and tested their inhibitory effects on carbonic anhydrase isoenzymes, showing potential therapeutic applications (Kucukoglu et al., 2016).
Antihypertensive Activity
The antihypertensive α-blocking activity of thiosemicarbazides, triazoles, and Schiff bases derived from similar starting materials has been explored, providing insights into their potential use in managing hypertension. Abdel-Wahab et al. (2008) reported on the synthesis and reactions of such compounds, highlighting their promising antihypertensive properties and low toxicity (Abdel-Wahab et al., 2008).
Structural and Molecular Docking Studies
Structural characterization and molecular docking studies of compounds similar to the mentioned chemical have been conducted to understand their interaction with biological targets, which is crucial for drug design and discovery. Karrouchi et al. (2021) synthesized and characterized E-MBPC, conducting molecular docking studies to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021).
Eigenschaften
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S/c1-23-13-4-2-3-11(5-13)6-16-18-14(20)9-24(21,22)10-19-8-12(15)7-17-19/h2-8H,9-10H2,1H3,(H,18,20)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGQEWNUQSDPB-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4580745.png)
![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4580755.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)



![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)
![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)
![2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4580819.png)
